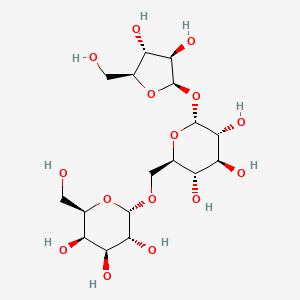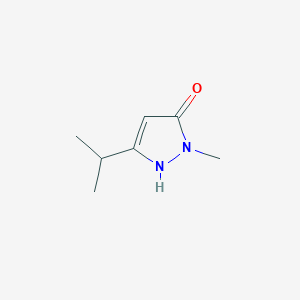
2-(Hydroxymethyl)-3-methylphenol
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such asSerine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This enzyme plays a crucial role in cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
This could result in changes to the metabolic pathways in which the enzyme is involved .
Biochemical Pathways
If we consider its potential interaction with shmt2, it could influence theserine metabolism pathway . This pathway is significant for cell proliferation and is associated with cancer progression .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties could provide some insight . For instance, the compound TRIS (hydroxymethyl) aminomethane has been found to exhibit two-compartment characteristics in healthy volunteers, with a half-life at the beta phase of 44 minutes . The total body clearance of TRIS was 1.8 liters/h/kg, and the oral bioavailability was 90% .
Result of Action
Based on the potential interaction with shmt2, it could influence cell proliferation and tumor growth .
Action Environment
It is known that environmental conditions can significantly impact the activity and stability of many chemical compounds . Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of 2-(Hydroxymethyl)-3-methylphenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methylphenol can be achieved through several methods:
Hydroxymethylation of 3-methylphenol: This involves the reaction of 3-methylphenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C.
Reduction of 2-(Formyl)-3-methylphenol: Another method involves the reduction of 2-(formyl)-3-methylphenol using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The hydroxymethylation process is often preferred due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3-methylphenol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 2-(Formyl)-3-methylphenol
Reduction: 3-Methylphenol
Substitution: Various esters and ethers depending on the substituent introduced
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of resins, adhesives, and coatings due to its ability to undergo polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylphenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
2-(Formyl)-3-methylphenol: Contains a formyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2-(Hydroxymethyl)-4-methylphenol: Similar structure but with the hydroxymethyl group in a different position, affecting its chemical and biological properties.
Uniqueness
2-(Hydroxymethyl)-3-methylphenol is unique due to the presence of both a hydroxymethyl and a methyl group on the benzene ring
Propriétés
IUPAC Name |
2-(hydroxymethyl)-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOYKYFKJGWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



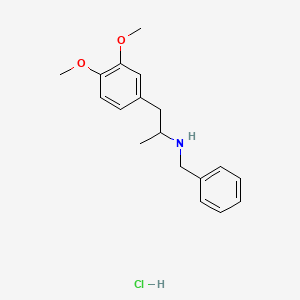
![[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B3121972.png)
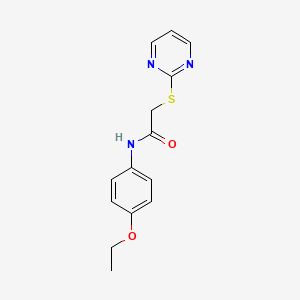

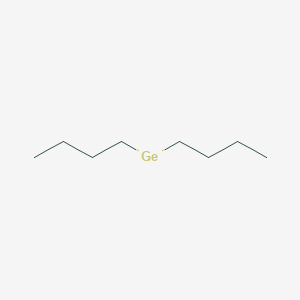
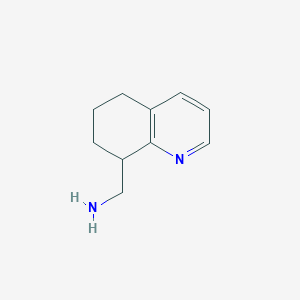
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

